molecular formula C12H8F3NO2S B10975023 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide

2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Katalognummer: B10975023
Molekulargewicht: 287.26 g/mol
InChI-Schlüssel: DLAGKROIYHXSFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-N-(4-fluorophenyl)benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms on both the benzene ring and the sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2,5-difluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 4-fluoroaniline under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reactors: for the nitration and reduction steps.

    Automated coupling systems: to ensure consistent product quality.

    Advanced purification methods: like high-performance liquid chromatography (HPLC) for large-scale purification.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Products with different substituents on the benzene ring.

    Oxidized or Reduced Forms: Various oxidation states of the compound.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Wirkmechanismus

The mechanism by which 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2,5-Difluorobenzenesulfonamide: Lacks the 4-fluorophenyl group.

    N-(4-Fluorophenyl)benzenesulfonamide: Lacks the difluoro substitution on the benzene ring.

Uniqueness:

    Enhanced Reactivity: The presence of multiple fluorine atoms increases the compound’s reactivity.

    Specificity: The unique substitution pattern provides specificity in biological and chemical applications.

Eigenschaften

Molekularformel

C12H8F3NO2S

Molekulargewicht

287.26 g/mol

IUPAC-Name

2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8F3NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H

InChI-Schlüssel

DLAGKROIYHXSFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.